[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine
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Overview
Description
[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties . This compound is characterized by the presence of a benzoyl group and a dimethylsulfamoylamino group attached to the piperidine ring, making it a unique and valuable chemical entity.
Preparation Methods
The synthesis of [(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine involves several steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . The benzoyl group can be introduced through acylation reactions, while the dimethylsulfamoylamino group is typically added via sulfonamide formation reactions . Industrial production methods often involve continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine involves its interaction with specific molecular targets and pathways. The benzoyl group and the dimethylsulfamoylamino group contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine can be compared with other piperidine derivatives, such as:
1-Benzoyl-4-piperidone: Similar in structure but lacks the dimethylsulfamoylamino group.
1-Benzyl-4-piperidine carbinols: Differ in the presence of a benzyl group instead of a benzoyl group.
Piperidin-4-ol derivatives: These compounds have a hydroxyl group at the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzoyl-4-(dimethylsulfamoylamino)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)15-13-8-10-17(11-9-13)14(18)12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGVWHJZUQZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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